molecular formula C12H14BrF3O2 B14059238 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene

Cat. No.: B14059238
M. Wt: 327.14 g/mol
InChI Key: XBACCALEIFBBOO-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C11H12BrF3O2. This compound is characterized by the presence of a bromopropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring. It is a versatile compound used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes bromination in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, etherification, and trifluoromethylation. These processes are optimized for large-scale production to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

  • Substituted benzene derivatives
  • Alcohols and ketones
  • Coupled aromatic compounds

Scientific Research Applications

1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene is unique due to the combination of its bromopropyl, ethoxy, and trifluoromethoxy groups, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C12H14BrF3O2

Molecular Weight

327.14 g/mol

IUPAC Name

2-(3-bromopropyl)-4-ethoxy-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14BrF3O2/c1-2-17-10-5-6-11(18-12(14,15)16)9(8-10)4-3-7-13/h5-6,8H,2-4,7H2,1H3

InChI Key

XBACCALEIFBBOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OC(F)(F)F)CCCBr

Origin of Product

United States

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